molecular formula C57H87N7O15 B549178 Plitidepsin CAS No. 137219-37-5

Plitidepsin

Cat. No.: B549178
CAS No.: 137219-37-5
M. Wt: 1110.3 g/mol
InChI Key: UUSZLLQJYRSZIS-LXNNNBEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Plitidepsin, also known as Aplidin, is a marine-derived cyclic-peptide that primarily targets the eukaryotic elongation factor 1A2 (eEF1A2) within cells . eEF1A2 is a protein involved in the process of protein synthesis, playing a crucial role in cellular growth and function .

Mode of Action

This compound exhibits its antineoplastic activity by inhibiting cell growth and inducing apoptosis . It achieves this by interacting with its primary target, eEF1A2, thereby disrupting protein synthesis within the cell . Additionally, it inhibits the growth and induces apoptosis in certain cells (like MOLT-4 cells) by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of these cells .

Biochemical Pathways

These effects are related to the induction of early oxidative stress, the activation of Rac1 GTPase, and the inhibition of protein phosphatases, which in conjunction cause the sustained activation of JNK and p38 MAPK .

Result of Action

The primary result of this compound’s action is the inhibition of cell growth and the induction of apoptosis, which can lead to the shrinking of tumors in various forms of cancer . It has shown promise in shrinking tumors in pancreatic, stomach, bladder, and prostate cancers . Moreover, through the inhibition of eEF1A, this compound has also demonstrated antiviral activity against SARS-CoV-2 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been shown that this compound distributes preferentially to the lung over plasma, which could potentially influence its efficacy against respiratory viruses like SARS-CoV-2 . .

Biochemical Analysis

Biochemical Properties

Plitidepsin exerts its antitumor and antiviral properties primarily through acting on isoforms of the host cell’s eukaryotic-translation-elongation-factor-1-alpha (eEF1A) . Through inhibiting eEF1A and therefore translation of necessary viral proteins, it behaves as a “host-directed” anti-SARS-CoV-2 agent .

Cellular Effects

This compound has shown to inhibit cell growth and induce apoptosis . It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of the MOLT-4 cells .

Molecular Mechanism

This compound’s primary intracellular target is the eukaryotic elongation factor 1A2 (eEF1A2) . It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of the MOLT-4 cells .

Temporal Effects in Laboratory Settings

This compound has shown to have a strong reduction of IL-6 in human monocyte-derived macrophages exposed to nonproductive SARS-CoV-2 . In resiquimod (a ligand of TLR7/8)–stimulated THP1 human monocytes, this compound-mediated reductions of IL-6 mRNA and IL-6 levels were also noticed .

Dosage Effects in Animal Models

The in vivo efficacy of this compound was tested in two animal models of the SARS-CoV-2 infection. Wild-type BALB/c mice were transduced with human ACE2 and prophylactically treated either with 0.3 mg this compound/kg of body weight per day for 2 days or with a single dose of 1-mg/kg this compound .

Metabolic Pathways

This compound is extensively metabolized and it undergoes dealkylation (demethylation), oxidation, carbonyl reduction, and (internal) hydrolysis . The chemical formula of several metabolites was confirmed using high resolution mass data .

Transport and Distribution

This compound distributes preferentially to lung over plasma, with similar potency against across several SARS-CoV-2 variants in preclinical studies .

Subcellular Localization

Given that its primary target is eEF1A, a protein involved in the process of protein synthesis, it can be inferred that this compound likely localizes to the cytoplasm where protein synthesis occurs .

Properties

IUPAC Name

(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSZLLQJYRSZIS-LXNNNBEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H87N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1110.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Plitidepsin has antineoplastic activity which stems from plitidepsin's ability to inhibit cell growth and induce apoptosis. Plitidepsin's primary intracellular target is the eukaryotic elongation factor 1A2 (eEF1A2). It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of the MOLT-4 cells. Through inhibition of eEF1A, plitidepsin also demonstrated antiviral activity against SARS-CoV-2. The exact mechanism of action is not fully understood and plitidepsin may have multiple modes of action.
Record name Plitidepsin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04977
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

137219-37-5
Record name Plitidepsin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137219375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plitidepsin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04977
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PLITIDEPSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76ID234HW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Plitidepsin
Reactant of Route 2
Plitidepsin
Reactant of Route 3
Plitidepsin
Reactant of Route 4
Plitidepsin
Reactant of Route 5
Reactant of Route 5
Plitidepsin
Reactant of Route 6
Plitidepsin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.